9-Methoxyphenoxathiine-1-thiol
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Overview
Description
9-Methoxyphenoxathiine-1-thiol is an organosulfur compound that contains a thiol group (-SH) attached to a phenoxathiine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . For 9-Methoxyphenoxathiine-1-thiol, a similar approach can be employed, where the phenoxathiine ring system is functionalized with a methoxy group and then reacted with thiourea and an alkyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of thiols often involves large-scale nucleophilic substitution reactions using thiourea or hydrogen sulfide (H2S) as the sulfur source . The reaction conditions are optimized to ensure high yield and purity of the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions
9-Methoxyphenoxathiine-1-thiol can undergo various chemical reactions, including:
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (R-S-R).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R)
Scientific Research Applications
9-Methoxyphenoxathiine-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methoxyphenoxathiine-1-thiol involves its reactivity with various biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein function . This reactivity is often exploited in the development of thiol-based probes and inhibitors for studying protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: Lacks the thiol and methoxy groups, making it less reactive in thiol-specific reactions.
Methoxyphenoxathiine: Contains the methoxy group but lacks the thiol group, limiting its applications in thiol-based chemistry.
Phenoxathiine-1-thiol:
Properties
CAS No. |
120546-93-2 |
---|---|
Molecular Formula |
C13H10O2S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
9-methoxyphenoxathiine-1-thiol |
InChI |
InChI=1S/C13H10O2S2/c1-14-8-4-2-5-9-12(8)17-13-10(15-9)6-3-7-11(13)16/h2-7,16H,1H3 |
InChI Key |
XFDWWMLWFRRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC3=C(O2)C=CC=C3S |
Origin of Product |
United States |
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